Flufenamic Acid Glucuronide
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Overview
Description
Flufenamic Acid Glucuronide is a metabolite of Flufenamic Acid, a nonsteroidal anti-inflammatory drug (NSAID) belonging to the anthranilic acid derivatives class. Flufenamic Acid is known for its analgesic, anti-inflammatory, and antipyretic properties. The glucuronide form is produced through the process of glucuronidation, a major phase II metabolic pathway that enhances the solubility and excretion of drugs.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Flufenamic Acid Glucuronide typically involves the enzymatic glucuronidation of Flufenamic Acid. This process is catalyzed by UDP-glucuronosyltransferases (UGTs), which transfer glucuronic acid from uridine diphosphate glucuronic acid (UDPGA) to Flufenamic Acid. The reaction conditions generally include a buffered aqueous solution at physiological pH and temperature, with the presence of UGT enzymes and UDPGA as the cofactor .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of bioreactors to maintain optimal conditions for the enzymatic reaction. The product is then purified using chromatographic techniques to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Flufenamic Acid Glucuronide primarily undergoes hydrolysis and conjugation reactions. Hydrolysis can occur under acidic or basic conditions, leading to the release of Flufenamic Acid and glucuronic acid. Conjugation reactions, such as sulfation and methylation, can further modify the glucuronide .
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Conjugation: Enzymatic conditions with specific transferases and cofactors like PAPS (3’-phosphoadenosine-5’-phosphosulfate) for sulfation.
Major Products
Hydrolysis: Flufenamic Acid and glucuronic acid.
Conjugation: Sulfated or methylated derivatives of this compound.
Scientific Research Applications
Flufenamic Acid Glucuronide has several applications in scientific research:
Chemistry: Used as a model compound to study glucuronidation processes and enzyme kinetics.
Biology: Investigated for its role in drug metabolism and pharmacokinetics.
Medicine: Explored for its potential therapeutic effects and as a biomarker for drug monitoring.
Industry: Utilized in the development of analytical methods for drug testing and quality control
Mechanism of Action
Flufenamic Acid Glucuronide exerts its effects primarily through its parent compound, Flufenamic Acid. The mechanism involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, thereby reducing inflammation and pain. The glucuronide form enhances the solubility and excretion of Flufenamic Acid, facilitating its elimination from the body .
Comparison with Similar Compounds
Similar Compounds
- Mefenamic Acid Glucuronide
- Ibuprofen Glucuronide
- Naproxen Glucuronide
Uniqueness
Flufenamic Acid Glucuronide is unique due to its specific structure, which includes a trifluoromethyl group. This structural feature enhances its pharmacokinetic properties, such as solubility and bioavailability, compared to other similar compounds .
Properties
CAS No. |
87816-74-8 |
---|---|
Molecular Formula |
C₂₀H₁₈F₃NO₈ |
Molecular Weight |
457.35 |
Synonyms |
2-[[3-(Trifluoromethyl)phenyl]amino]benzoic Acid; 2-[3-(Trifluoromethyl)anilino]benzoic Acid; 3’-Trifluoromethyldiphenylamine-2-carboxylic Acid; Fullsafe; INF 1837; Meralen; Sastridex Glucuronide; Surika Glucuronide; Tecramine Glucuronide; |
Origin of Product |
United States |
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